

Introduction to Fibroblast Activation Protein (FAP)

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Compound of Interest		
Compound Name:	FAP-IN-2 TFA	
Cat. No.:	B10861711	Get Quote

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease that is increasingly recognized as a pivotal target in oncology.[1][2] FAP is highly expressed by cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in over 90% of epithelial cancers.[3][4] In contrast, its expression in healthy adult tissues is very low.[5] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.[6][7]

FAP plays a crucial role in tumorigenesis through its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions.[1][2] It contributes to the remodeling of the extracellular matrix (ECM) by degrading components like type I collagen and gelatin, thereby promoting cancer cell invasion and metastasis.[1][8] Furthermore, FAP-expressing CAFs are implicated in creating an immunosuppressive tumor microenvironment and contributing to therapeutic resistance.[2][5] The development of specific FAP inhibitors (FAPIs) has therefore become a major focus in the field of oncology for creating novel diagnostic and therapeutic agents.[6][9]

FAP-IN-2 TFA: A Core Scaffold for FAP Targeting

FAP-IN-2 is a potent and selective small-molecule inhibitor based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[1] It serves as a core chemical structure for developing targeted imaging and therapeutic agents. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which is a common practice in peptide and small-molecule synthesis to ensure stability and solubility.[10]



FAP-IN-2 itself is a derivative designed for labeling with imaging agents. It is described as an isonitrile-containing FAP inhibitor derivative that can be labeled with Technetium-99m (99mTc) for nuclear medicine imaging.[11][12] The core scaffold has demonstrated high affinity and selectivity for FAP, with over 1000-fold greater affinity compared to related serine proteases like DPPIV, DPP8, and DPP9, making it a highly specific targeting molecule.[13]

Chemical Properties of FAP-IN-2 TFA

Property	Value
Molecular Formula	C30H31F11N6O9[14]
Molecular Weight	828.58 g/mol [11][14]
Appearance	Light yellow to yellow solid[14]
Core Structure	Quinolone-based scaffold[13][15]

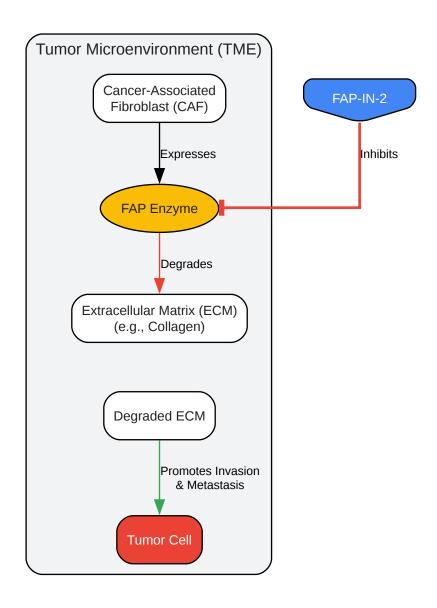
| Target | Fibroblast Activation Protein (FAP)[11][12] |

Mechanism of Action

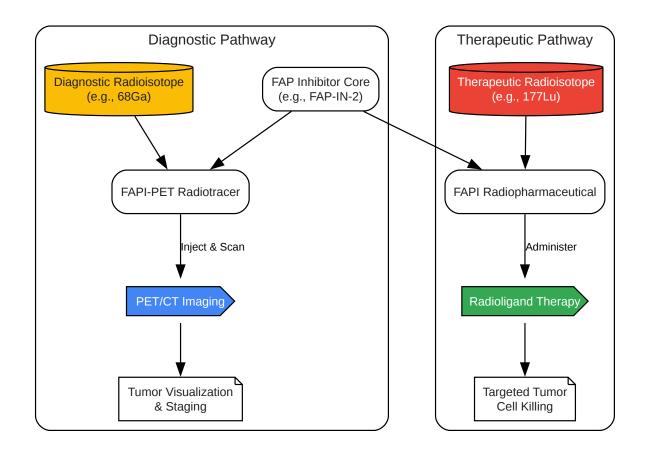
FAP inhibitors function by binding to the catalytic active site of the FAP enzyme, thereby blocking its proteolytic activity.[9] The active site of FAP contains a catalytic triad of Ser624, Asp702, and His734.[2] The 2-cyanopyrrolidine group on the FAP-IN-2 scaffold forms a covalent but reversible bond with the active site serine residue, effectively inhibiting its enzymatic function. This inhibition prevents FAP from degrading the ECM, which in turn can attenuate tumor growth and invasion.[1]

Below is a diagram illustrating the role of FAP in the tumor microenvironment and the inhibitory action of FAP-IN-2.

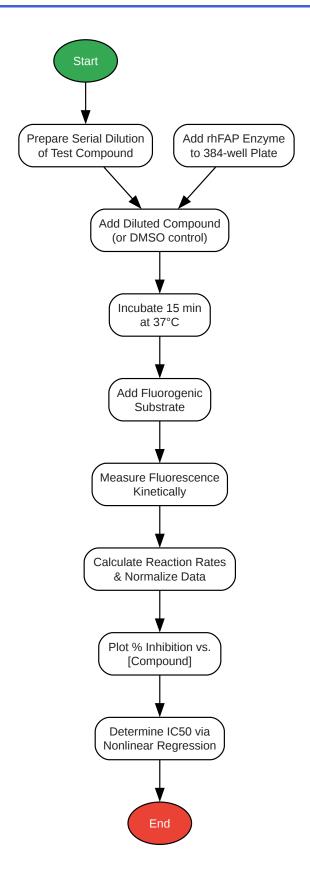












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